2,2-dimethyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide
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Overview
Description
2,2-dimethyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazole ring, and an amide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrazole ring: This step involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Amide formation: The final step involves the coupling of the furan-pyrazole intermediate with a suitable amine under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or halogens for halogenation.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated pyrazole derivatives.
Scientific Research Applications
2,2-dimethyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-N-(5-methylpyridin-2-yl)propanamide: Similar structure but with a pyridine ring instead of a pyrazole ring.
2,2-Dimethyl-N-(2-pyrimidinyl)propanamide: Contains a pyrimidine ring instead of a furan ring.
2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide: Another structural analog with a different substitution pattern on the pyridine ring.
Uniqueness
2,2-dimethyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propanamide is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2,2-dimethyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)13(18)15-9-10-5-6-12(19-10)11-7-8-16-17(11)4/h5-8H,9H2,1-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATZZCJKNHLLQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC=C(O1)C2=CC=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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